molecular formula C6H3ClFN3O B13346953 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B13346953
M. Wt: 187.56 g/mol
InChI Key: DHKCPWOLBDHNSU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a versatile and high-value fused heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This scaffold is recognized as a privileged structure in the development of kinase inhibitors, a prominent class of targeted therapeutics . The core pyrrolo[2,1-f][1,2,4]triazine structure is a key pharmacophore in several FDA-approved drugs and clinical candidates, underlining its significant research value . The specific 2-chloro and 5-fluoro substitutions on this scaffold provide strategic synthetic handles for further functionalization, making it an ideal intermediate for constructing diverse compound libraries through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Researchers primarily utilize this compound in the synthesis of potential therapeutic agents targeting various forms of cancer, including glioblastoma, breast cancer, pancreatic carcinoma, and acute leukemias . Its application extends to neurodegenerative disease research, particularly as a building block for inhibitors of kinases like DYRK1A, which is implicated in the pathology of Alzheimer's disease, Down syndrome, and diabetes . Furthermore, analogs of the pyrrolo[2,1-f][1,2,4]triazine core have demonstrated compelling antiviral activity, establishing its utility in developing broad-spectrum antiviral compounds . The mechanism of action for derivatives based on this scaffold typically involves potent and selective inhibition of critical protein kinases, such as VEGFR-2, EGFR, and DYRK1A, which are often dysregulated in cancer and neurological disorders, thereby slowing cellular proliferation and inducing apoptosis . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H3ClFN3O

Molecular Weight

187.56 g/mol

IUPAC Name

2-chloro-5-fluoro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H3ClFN3O/c7-6-9-5(12)4-3(8)1-2-11(4)10-6/h1-2H,(H,9,10,12)

InChI Key

DHKCPWOLBDHNSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1F)C(=O)NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Methodology Overview

Step Starting Material Key Reagents & Conditions Product Reference
1 Pyrrole derivatives (e.g., 1, 3-iodo-1H-pyrrole-2-carbaldehyde) N-aminating agents (NH₂Cl, hydroxylamine derivatives), cyclization with formamide at 165°C Pyrrolo[2,1-f]triazine derivatives ,
2 3-Iodo-1H-pyrrole-2-carbaldehyde Electrophilic N-amination, cyclization Pyrrolotriazine
3 Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate N-aminating agents, cyclization with POCl₃ Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f]triazine-6-carboxylate

Key Findings

  • Cyclization with formamide or POCl₃ effectively yields the heterocyclic core.
  • Halogenation at specific positions (e.g., C-4 or C-7) enables further functionalization, including chlorination and fluorination, to obtain the target compound with desired halogen substituents.

Synthesis via Bromohydrazone Pathway

This multistep process involves initial formation of bromohydrazone intermediates, followed by cyclization and subsequent halogenation.

Procedure Summary

Step Reagents & Conditions Intermediate Final Product Reference
1 2-Bromo-1,1-dimethoxyethane + NH₂NHCbz Acidic conditions (H₃PO₄) Bromohydrazone
2 Alkylation with bromide Keto ester derivative Cyclized pyrrole
3 Cyclization with formamidine Pyrrolo[2,1-f]triazine 2-Chloro-5-fluoropyrrolo[2,1-f]triazine Inferred

Notes

  • This method is advantageous for its straightforwardness and high yields.
  • The key step is the cyclization of the bromohydrazone intermediate, which forms the heterocycle.

Formation of Triazinium Dicyanomethylide

This route involves the generation of reactive intermediates such as triazinium dicyanomethylide, facilitating cycloaddition reactions.

Synthetic Scheme

Step Reagents & Conditions Intermediate Product Reference
1 Tetracyanoethylene oxide + triazine Triazinium dicyanomethylide 2-(Methylsulfanyl)-pyrrolo[2,1-f]triazine-7-carbonitrile

Implication

  • This pathway allows for the introduction of nitrile groups and halogens (such as fluorine and chlorine) via subsequent modifications.
  • Suitable for synthesizing derivatives with specific substitution patterns, including 2-chloro-5-fluoro variants.

Multistep Synthesis of Nucleoside Analogs

This approach employs a sequence of reactions involving nucleoside modifications, N-aminations, and heterocycle cyclizations.

Representative Route

Step Reagents & Conditions Intermediate Final Compound Reference
1 Trichloroacetamidate formation Activated nucleoside Pyrrole nucleoside
2 N-aminating pyrrole N-aminopyrrole Cyclization with formamidine Pyrrolo[2,1-f]triazine derivative

Relevance

  • This method is especially useful for generating bioactive derivatives, including those with chlorinated and fluorinated substituents.

Transition Metal Mediated Synthesis

Transition metal catalysis, particularly copper(II) salts, facilitates heterocyclic ring formation via oxidative coupling.

Example Procedure

Step Reagents & Conditions Intermediate Product Reference
1 CuCl₂·2H₂O + aldehyde + amino-pyrrole Coupled intermediate Pyrrolo[2,1-f]triazine

Advantages

  • Promotes regioselective formation of chlorinated and fluorinated derivatives.
  • Suitable for late-stage functionalization, including introduction of halogens at specific positions.

Rearrangement of Pyrrolooxadiazines

This method involves rearranging heterocyclic precursors under specific conditions to obtain the target compound.

Summary of Key Preparation Strategies

Method Advantages Limitations Notable Features
Pyrrole Derivatives Versatile, high yields Multi-step, requires careful control N-aminations, halogenations, cyclizations
Bromohydrazone Pathway Straightforward, efficient Limited scope Suitable for chlorination and fluorination
Triazinium Dicyanomethylide Facilitates nitrile introduction Requires reactive intermediates Good for specific substitution patterns
Multistep Nucleoside Route Bioactive derivatives Complex, time-consuming Incorporates pharmacologically relevant groups
Transition Metal Catalysis Regioselectivity, late-stage functionalization Requires metal catalysts Effective for halogenation

Final Remarks

The synthesis of 2-Chloro-5-fluoropyrrolo[2,1-f]triazin-4(3H)-one predominantly relies on constructing the heterocyclic core via pyrrole derivatives, with subsequent halogenation steps to introduce chlorine and fluorine. Transition metal catalysis and multistep routes offer versatile avenues for functionalization, enabling the synthesis of derivatives with specific substitution patterns critical for medicinal chemistry applications. The choice of method depends on the desired substitution pattern, yield optimization, and scalability considerations.

Chemical Reactions Analysis

2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogen substituents significantly influence biological activity and physicochemical properties:

  • 4-Chloro-5-fluoro-pyrrolotriazine (CAS 2306272-83-1): Chlorine at position 4 instead of 2 alters steric interactions, which may reduce affinity for certain targets compared to the 2-Cl analogue .
  • PB17-026-01 (SHP2 inhibitor): Features a 5-(2,3-dichlorophenyl) group and a spiro ring system, enhancing allosteric inhibition through hydrophobic and conformational effects .

Core Heterocycle Variations

  • Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one vs. Example: Imidazo-based 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one (CAS 224789-21-3) targets USP7, leveraging its ethoxy and propyl groups for enhanced solubility and selectivity .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted)
2-Chloro-5-fluoropyrrolotriazinone C₆H₃ClFN₃ 171.56 Cl (C2), F (C5) 1.8
4-Chloro-5-fluoropyrrolotriazine C₆H₃ClFN₃ 171.56 Cl (C4), F (C5) 1.6
PB17-026-01 C₂₀H₂₀Cl₂FN₅O₂ 482.31 2,3-Dichlorophenyl, spiro 3.5
6-(Benzyloxy)-4-chloro-5-methylpyrrolotriazine C₁₄H₁₁ClN₄O 286.72 Cl (C4), benzyloxy (C6) 2.9

*LogP values estimated using fragment-based methods.

Kinase and Enzyme Inhibition

  • 2-Chloro-5-fluoropyrrolotriazinone: Structural analogs (e.g., (R)-1-((4-((4-Fluoro-2-methylindol-5-yl)oxy)-5-methylpyrrolotriazin-6-yl)oxy)propan-2-ol) act as VEGFR2 inhibitors (IC₅₀ = 25 nM), with selectivity over PDGFRβ due to fluorine and methyl groups .
  • PB17-026-01 : Potent SHP2 allosteric inhibitor (IC₅₀ < 100 nM) for cancer therapy, leveraging dichlorophenyl and spiro moieties for enhanced binding .
  • Imidazo-based USP7 inhibitors: Compounds like 2-{2-Ethoxy-5-[(4-ethylpiperazinyl)sulfonyl]phenyl}-5-methyl-7-propylimidazotriazinone (CAS 224789-21-3) inhibit USP7, critical in neurodegenerative and cancer diseases .

Antitumor Activity

  • 6-(Benzyloxy)-4-chloro-5-methylpyrrolotriazine : Demonstrates antitumor activity by targeting VEGFR2 , with benzyloxy improving membrane permeability .

Biological Activity

2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is characterized by its unique pyrrolo-triazine framework, which contributes to its biological activity. The molecular formula is C6H3ClFN3OC_6H_3ClFN_3O, and it has a molecular weight of 187.56 g/mol. Its IUPAC name reflects the presence of chlorine and fluorine substituents that may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. Notably, a series of related compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of pyrrolo[2,1-f][1,2,4]triazines have been evaluated for their antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
11EMGC-8035.0Induces apoptosis via mitochondrial pathway
11EEC-1096.5Arrests cell cycle at G2/M phase
11EPC-37.0Inhibits colony formation

The compound demonstrated significant inhibitory effects on cell viability in MGC-803 gastric cancer cells, leading to morphological changes indicative of apoptosis. The mechanism involved a decrease in mitochondrial membrane potential and activation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo-triazine structure can enhance biological activity. For instance, the introduction of different substituents at specific positions on the triazine ring has been shown to affect the potency and selectivity against cancer cells.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
5FluorineIncreased potency
6MethylDecreased potency
4HydroxylEnhanced selectivity

These findings suggest that careful tuning of substituents can lead to compounds with improved therapeutic profiles.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolo[2,1-f][1,2,4]triazine derivatives for their anticancer effects. One derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), highlighting its potential as a lead compound in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one?

  • Methodological Answer : Two primary routes are documented:

  • Rearrangement of Pyrrolooxadiazines : Starting from 3-chloro-1H-pyrrole-2-carboxylic acid, chlorination and amination yield intermediates like 1H-pyrrole-2-carboxamide. Subsequent cyclization with NaOH/NH4Cl/NaClO generates N-aminopyrroles, which undergo intramolecular cyclization with halogen sources (Cl/Br) to form the triazinone core .
  • One-Pot Synthesis : CuCl₂·2H₂O/NaOAc/DMSO catalyzes reactions between chromene derivatives and aminopyrroles, forming the triazinone scaffold in a single step .
    • Key Considerations : Optimize reaction conditions (e.g., equivalents of Et₃N, temperature) to avoid side products (see Table 1 in for yield variations).

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves regiochemistry and confirms the fused pyrrolotriazinone structure (e.g., bond angles, torsion parameters) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct NH proton shifts (~5.1 ppm for triazinone vs. ~4.8 ppm for oxadiazine intermediates) and carbonyl signals confirm cyclization .
  • IR : Absence/presence of specific functional groups (e.g., C=O at ~1700 cm⁻¹) distinguishes regioisomers .

Q. What biological activities are associated with pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones?

  • Methodological Answer : These compounds exhibit kinase inhibition (e.g., VEGFR-2, PI3K) and receptor antagonism (e.g., MCH-R1). For activity assessment:

  • In Vitro Assays : Use enzymatic inhibition assays (e.g., ATP-binding site competition for kinases) .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., 5-methyl, 6-alkoxy groups) to enhance potency and selectivity .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity during intramolecular cyclization?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : Alkyl or methoxy substituents favor triazinone formation via stabilization of N-acylnitrenium intermediates (e.g., 12a yield: 87% with Cl vs. 13% with I) .
  • Electron-Withdrawing Groups (EWGs) : Fluorophenyl or cyanophenyl groups reduce yields (e.g., 15f: 31%) due to destabilization of transition states (Table 3 in ).
    • Experimental Design : Vary halogen sources (Cl vs. Br) and aryl substituents, then analyze products via NMR/IR to map regiochemical outcomes.

Q. What strategies mitigate instability of intermediates during synthesis?

  • Methodological Answer :

  • Boc-Protection : Prevents degradation of amine intermediates (e.g., oxadiazine 11a’ decomposes under acidic conditions without protection) .
  • Low-Temperature Quenching : Reduces side reactions (e.g., 0°C for 5 minutes with Et₃N increases yield to 68% vs. reflux at 16%) .

Q. How can conflicting data on reaction yields from different halogen sources be resolved?

  • Methodological Answer :

  • Systematic Screening : Compare Cl, Br, and I in parallel under identical conditions (solvent, catalyst, temperature). For example, Cl gives higher triazinone yields (87%) than Br (18%) due to better leaving-group ability .
  • Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps influenced by halogens.

Q. What experimental approaches validate kinase inhibition specificity for this compound?

  • Methodological Answer :

  • Kinase Profiling Panels : Test against a broad panel of kinases (e.g., 100+ kinases) to identify off-target effects .
  • Crystallographic Binding Studies : Resolve co-crystal structures with VEGFR-2 to map binding interactions (e.g., hydrogen bonding with hinge region) .

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